![molecular formula C12H17ClN2O2S B13977538 tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable aldehydes or ketones in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, is of interest for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and urokinase . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities, including antioxidant and antimicrobial properties.
Pyrano[2,3-d]thiazoles: These compounds are also structurally related and have applications in drug development against obesity and hyperlipidemia.
Uniqueness
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the 1,1-dimethylethyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C12H17ClN2O2S |
|---|---|
Poids moléculaire |
288.79 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
VNJFGVFXORFABA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
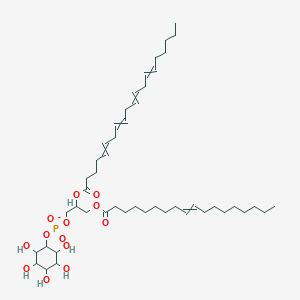
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)



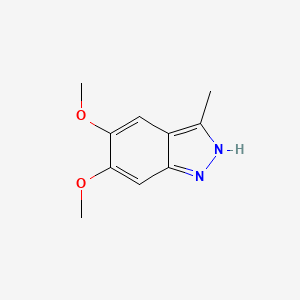
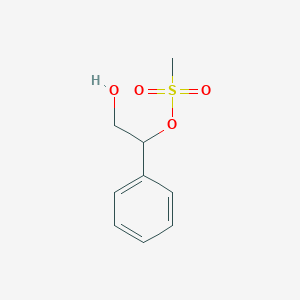
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)
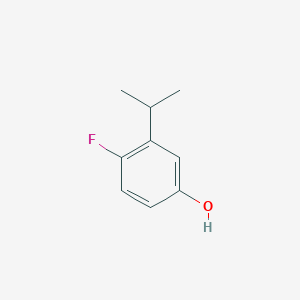
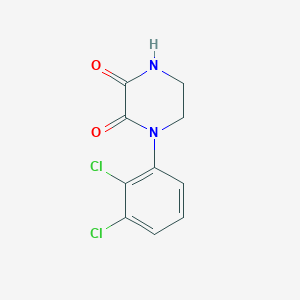
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
